molecular formula C13H20ClNO2 B13630728 Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate

Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate

Cat. No.: B13630728
M. Wt: 257.75 g/mol
InChI Key: ZFRCCSOJYXKIFQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-{3-chlorobicyclo[111]pentan-1-yl}azetidine-1-carboxylate is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{3-chlorobicyclo[111]pentan-1-yl}azetidine-1-carboxylate typically involves multiple steps One common approach starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the bicyclo[1.1.1]pentane core can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines), and oxidizing or reducing agents (e.g., potassium permanganate, lithium aluminum hydride). The reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while hydrolysis can produce the corresponding carboxylic acid .

Scientific Research Applications

Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

tert-butyl 3-(3-chloro-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate

InChI

InChI=1S/C13H20ClNO2/c1-11(2,3)17-10(16)15-4-9(5-15)12-6-13(14,7-12)8-12/h9H,4-8H2,1-3H3

InChI Key

ZFRCCSOJYXKIFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)Cl

Origin of Product

United States

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